molecular formula C10H9BrS B186149 5-Bromo-2,3-dimethyl-1-benzothiophene CAS No. 14207-16-0

5-Bromo-2,3-dimethyl-1-benzothiophene

Cat. No.: B186149
CAS No.: 14207-16-0
M. Wt: 241.15 g/mol
InChI Key: JURDOBDEMXJNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dimethyl-1-benzothiophene is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a benzothiophene core, a privileged scaffold in drug discovery known for its versatility in constructing biologically active molecules . The strategic bromination at the 5-position makes it an excellent substrate for pivotal cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid diversification and structure-activity relationship (SAR) studies . The methyl groups at the 2- and 3-positions further influence the compound's electronic properties and steric profile, fine-tuning its interactions with biological targets. This benzothiophene derivative is of significant interest in developing novel therapeutic agents. The benzothiophene scaffold is a recognized structural component in several FDA-approved drugs, including Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal), highlighting its profound utility in medicinal chemistry . Researchers can utilize this brominated, dimethylated analog as a key building block in projects targeting a wide spectrum of diseases. Published research on benzothiophene derivatives indicates potential applications in developing compounds with anticancer, antimicrobial, anti-inflammatory, anti-tubercular, and antidiabetic activities . Its mechanism of action is target-dependent but often involves modulation of enzymatic pathways or receptor interactions, such as the inhibition of 5-lipoxygenase (5-LOX) or sodium glucose co-transporters (SGLTs) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14207-16-0

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

5-bromo-2,3-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3

InChI Key

JURDOBDEMXJNMU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C

Origin of Product

United States

Reactivity and Transformation Pathways of 5 Bromo 2,3 Dimethyl 1 Benzothiophene

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key functional group that serves as a handle for numerous substitution and coupling reactions. Its reactivity is influenced by the electronic properties of the benzothiophene (B83047) ring system.

The bromine atom at the 5-position of the benzothiophene core can be displaced by strong nucleophiles, a reaction typical for aryl halides. Nucleophilic aromatic substitution (SNAAr) on halo-thiophenes occurs much more readily than on corresponding benzene (B151609) compounds, with reactivity that can be over 1000 times greater. numberanalytics.com This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. numberanalytics.com The reaction is particularly favored when the ring is activated by electron-withdrawing groups.

The bromine substituent makes 5-Bromo-2,3-dimethyl-1-benzothiophene an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in the formation of new carbon-carbon bonds. nih.gov These reactions are pivotal for synthesizing more complex molecular architectures.

Suzuki Reaction: This palladium-catalyzed reaction is a highly efficient method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The Suzuki coupling of bromo-thiophenes and related bromo-heterocycles is a well-established and reliable transformation. rsc.orgoup.com

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating an aryl-alkyne bond. nih.gov This reaction is typically co-catalyzed by palladium and copper complexes and is a cornerstone in the synthesis of conjugated systems. nih.govnih.gov

Stille Reaction: In the Stille coupling, an organotin reagent is coupled with the aryl bromide in the presence of a palladium catalyst. It is particularly valued for its high selectivity and broad scope, proving effective for the synthesis of complex molecules with sensitive functional groups. nih.gov

Yamamoto Coupling: This reaction involves the nickel(0)-mediated homocoupling of two molecules of an aryl halide to form a symmetric biaryl. acs.org For this compound, this would result in the formation of 5,5'-bis(2,3-dimethyl-1-benzothiophene).

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
SuzukiAryl/Alkyl Boronic Acid or EsterPd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄)Aryl/Alkyl-substituted Benzothiophene
SonogashiraTerminal AlkynePd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., Amine)Alkynyl-substituted Benzothiophene
StilleOrganostannane (e.g., R-SnBu₃)Pd(0) complex (e.g., Pd(PPh₃)₄)Aryl/Alkyl-substituted Benzothiophene
YamamotoSelf-coupling (homocoupling)Ni(0) complex (e.g., Ni(cod)₂)Symmetrical Biaryl (Dimer)

The bromine atom can be readily swapped for a lithium atom through a lithium-halogen exchange reaction. This is typically achieved by treating the bromo-compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78°C to -100°C) to avoid side reactions. This exchange is an equilibrium process, with rates decreasing from I > Br > Cl.

The reaction generates a highly reactive 2,3-dimethyl-1-benzothiophen-5-yl-lithium intermediate. This organolithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups onto the 5-position of the benzothiophene core. This two-step sequence provides a powerful pathway for derivatization.

ElectrophileReagent ExampleProduct Functional Group
Proton sourceWater (H₂O)-H (Debromination)
Aldehyde/KetoneBenzaldehyde (PhCHO)-CH(OH)R (Secondary Alcohol)
Carbon DioxideCO₂ (gas)-COOH (Carboxylic Acid)
Alkyl HalideMethyl Iodide (CH₃I)-CH₃ (Methylation)

Reactivity at the Thiophene (B33073) Moiety and Alkyl Groups

While the bromine substituent is a primary site of reactivity, the heterocyclic core and its alkyl substituents also possess distinct chemical properties.

The benzothiophene ring system is π-electron rich and generally susceptible to electrophilic attack. In an unsubstituted benzothiophene, electrophilic substitution occurs preferentially at the C3 position, followed by the C2 position, due to the superior stability of the resulting cationic intermediate. numberanalytics.com However, in this compound, both the C2 and C3 positions are already occupied by methyl groups. This steric hindrance and lack of available protons at these sites effectively blocks further electrophilic substitution on the thiophene portion of the heterocycle.

Consequently, electrophilic attack is directed to the benzo- portion of the molecule, specifically at positions C4, C6, and C7. The directing effects of the existing substituents determine the outcome. The 5-bromo group directs incoming electrophiles to the ortho (C4, C6) positions, while the fused thiophene ring system as a whole also influences the regioselectivity. The general order of positional reactivity for electrophilic attack on the benzene ring of benzothiophene is 6 > 5 > 4 > 7.

The sulfur atom in the benzothiophene ring can be readily oxidized. This transformation significantly alters the electronic properties of the molecule. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding benzothiophene-S-oxide (a sulfoxide).

Further oxidation with an excess of the oxidizing agent leads to the formation of the benzothiophene-S,S-dioxide (a sulfone). This oxidation converts the electron-donating thioether group into a strongly electron-accepting sulfonyl group. This change has profound effects on the molecule's electronic structure, crystal packing, and photophysical properties, making these oxidized derivatives useful in materials science as potential n-type semiconductors.

ProductOxidation StateTypical Reagent
This compound S-oxideSulfoxide1 equivalent m-CPBA
This compound S,S-dioxideSulfone≥2 equivalents m-CPBA

Functionalization of Methyl Groups (e.g., C-H Activation)

The methyl groups at the C2 and C3 positions of the benzothiophene ring are benzylic in nature, rendering them susceptible to a variety of functionalization reactions, including those that proceed via C-H activation. While direct experimental data on the C-H activation of the methyl groups of this compound is limited in publicly available literature, the reactivity of related 2,3-dimethyl-1-benzothiophene systems provides significant insights into potential transformation pathways.

One notable transformation is the halogenation of the methyl groups. For instance, the chlorination of 2,3-dimethylbenzothiophene has been shown to proceed at the methyl groups, indicating their enhanced reactivity. This type of reaction can serve as a stepping stone for further synthetic modifications.

Another potential avenue for functionalization is through oxidation. The Willgerodt-Kindler reaction, a process that converts aryl alkyl ketones into amides, could be applied to an acetyl derivative of the benzothiophene, which in turn could be synthesized from the methyl group. wikipedia.orgorganic-chemistry.orgthieme-connect.de This multi-step transformation highlights a potential pathway to introduce nitrogen-containing functionalities.

Furthermore, condensation reactions represent a viable strategy for functionalizing these methyl groups. The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic rings, could potentially be adapted to react with the activated methyl groups under specific conditions, leading to the formation of new carbon-carbon bonds. wikipedia.orgjk-sci.comcambridge.orgijpcbs.comorganic-chemistry.org

The following table summarizes potential functionalization reactions of the methyl groups based on the reactivity of similar compounds.

Reaction TypeReagents and ConditionsPotential Product
HalogenationN-Chlorosuccinimide (NCS) or SO2Cl25-Bromo-2-(chloromethyl)-3-methyl-1-benzothiophene and/or 5-Bromo-3-(chloromethyl)-2-methyl-1-benzothiophene
Oxidation (hypothetical)Oxidizing agent (e.g., KMnO4, CrO3)5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid and/or 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid
Condensation (hypothetical)Aldehydes/Ketones in the presence of a baseVinyl-substituted benzothiophene derivatives

Cascade and Domino Reactions of this compound Scaffolds

The benzothiophene scaffold is a versatile platform for the construction of complex fused heterocyclic systems through cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to molecular complexity. While specific examples starting directly from this compound are not extensively documented, the reactivity of the broader benzothiophene family provides a clear indication of its potential in such transformations.

A prominent example of a cascade reaction involving a benzothiophene core is the synthesis of C2-substituted benzothiophenes from benzothiophene S-oxides. This process involves an interrupted Pummerer reaction followed by a nih.govnih.gov-sigmatropic rearrangement and a 1,2-migration, demonstrating the intricate transformations the benzothiophene ring system can undergo. nih.govresearchgate.net

Furthermore, the construction of fused pyrimidine (B1678525) rings onto the benzothiophene scaffold is a well-established strategy. For instance, thieno[2,3-d]pyrimidines can be synthesized from 2-amino-3-cyanothiophene precursors through a Dimroth rearrangement. scielo.brscielo.brnih.gov This type of reaction highlights the potential of appropriately functionalized this compound derivatives to serve as building blocks for more complex heterocyclic structures. The synthesis of these precursors often involves multi-step sequences that can be designed as one-pot or domino processes.

The following table presents examples of cascade and domino reactions on benzothiophene scaffolds, which could be conceptually applied to derivatives of this compound.

Reaction Name/TypeStarting Material TypeKey TransformationsFused System Formed
Interrupted Pummerer/ nih.govnih.gov-Sigmatropic/1,2-Migration CascadeBenzothiophene S-oxidesPummerer reaction, nih.govnih.gov-sigmatropic rearrangement, 1,2-migrationC2-Substituted benzothiophenes
Dimroth Rearrangement2-Amino-3-cyanothiophene derivativesCyclization, rearrangementThieno[2,3-d]pyrimidines
Vilsmeier-Haack CyclizationActivated benzothiophenesFormylation, cyclizationFused aldehydes/ketones
Mallory PhotoreactionArylthienylethenesPhotochemical cyclization, oxidationThieno-annelated polycyclic aromatics

These examples underscore the synthetic utility of the benzothiophene core in constructing diverse and complex molecular architectures through elegant and efficient cascade and domino reaction sequences. The presence of the bromine atom and methyl groups on the this compound scaffold would undoubtedly influence the reactivity and regioselectivity of these transformations, offering opportunities for the synthesis of novel and unique heterocyclic compounds.

Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Dimethyl 1 Benzothiophene and Its Analogues

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 5-Bromo-2,3-dimethyl-1-benzothiophene and its analogues. These methods measure the vibrational energies of molecules, which are characteristic of specific bonds and functional groups.

IR and Raman spectroscopy are complementary techniques. nih.govnih.gov IR absorption arises from changes in the dipole moment during molecular vibrations, making it particularly sensitive to polar functional groups. nih.govyoutube.com In contrast, Raman scattering depends on changes in the polarizability of a molecule's electron cloud, providing strong signals for symmetric and nonpolar bonds. nih.govyoutube.com The combination of both techniques offers a more complete vibrational profile of a molecule, as some vibrations may be active in one technique but forbidden in the other. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its analogues, ¹H and ¹³C NMR are fundamental techniques.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) in ¹H NMR are influenced by the electron density around the proton. For example, in the ¹H NMR spectrum of dibenzo[b,d]bromol-5-ium trifluoroacetate, distinct signals are observed for the aromatic protons at δ 8.41, 8.31, 8.03-7.91, and 7.91-7.78 ppm. nih.gov

¹³C NMR spectroscopy provides analogous information for the carbon skeleton of a molecule. In the case of dibenzo[b,d]bromol-5-ium trifluoroacetate, the ¹³C NMR spectrum shows signals for the aromatic carbons at δ 160.5, 137.7, 136.5, 133.3, 132.3, 127.6, and 126.1 ppm. nih.gov The chemical shifts of the methyl groups in dimethyl-substituted benzothiophenes would also provide key structural information.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Related Heterocyclic Compounds

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Dibenzo[b,d]bromol-5-ium Nitrate (B79036) semanticscholar.orgCD₃OD8.50 (d, J = 7.5 Hz, 2H), 8.37 (d, J = 8.5 Hz, 2H), 7.99–7.94 (m, 2H), 7.87–7.82 (m, 2H)136.5, 135.9, 132.0, 131.6, 126.4, 125.1
Dibenzo[b,d]bromol-5-ium Trifluoroacetate nih.govCD₃CN8.41 (d, J = 8.0 Hz, 2H), 8.31 (d, J = 8.4 Hz, 2H), 8.03–7.91 (m, 2H), 7.91–7.78 (m, 2H)160.5 (q, JCF = 39.6 Hz), 137.7, 136.5, 133.3, 132.3, 127.6, 126.1, 117.2 (q, JCF = 287.7 Hz)
Dibenzo[b,d]bromol-5-ium Chloride nih.govDMSO-d₆8.78 (d, J = 8.4 Hz, 2H), 8.57 (d, J = 7.6 Hz, 2H), 7.97–7.88 (m, 2H), 7.86–7.79 (m, 2H)137.8, 135.7, 131.9, 131.6, 126.5, 126.5

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

For this compound, with a molecular formula of C₁₀H₉BrS, the expected monoisotopic mass would be approximately 240.96 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula. For instance, the HRMS data for Dibenzo[b,d]bromol-5-ium cation (C₁₂H₈Br⁺) shows the calculated mass for the ⁷⁹Br isotope as 230.9804 and the found mass as 230.9818, confirming the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the electron impact mass spectra of benzo[b]thiophene-2,5-dicarbonyldichlorides, a characteristic fragmentation is the cleavage of the C-Cl bond. nih.gov For dianilides of the same series, the dominant fragmentation pathway is the cleavage of the C-N bond. nih.gov These fragmentation patterns are diagnostic for the presence of specific functional groups and their connectivity within the molecule.

Interactive Data Table: Mass Spectrometry Data for Related Compounds

CompoundIonization MethodCalculated Mass (m/z)Found Mass (m/z)Key Fragmentation Observations
Dibenzo[b,d]bromol-5-ium cation (C₁₂H₈Br⁺) nih.govESI230.9804 (⁷⁹Br), 232.9784 (⁸¹Br)230.9818 (⁷⁹Br), 232.9799 (⁸¹Br)-
Benzo[b]thiophene-2,5-dicarbonyldichlorides nih.govElectron Impact--Cleavage of the C-Cl bond.
Benzo[b]thiophene-2,5-dicarbonyldianilides nih.govElectron Impact--Cleavage of the C-N bond.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated π-system of the molecule.

For benzothiophene (B83047) derivatives, the UV-Vis spectra are influenced by the extent of π-conjugation and the nature of the substituents. In a study of thiophene-based S-shaped double helicenes, the UV-Vis absorption spectra exhibited three main absorption bands between 230–414 nm. beilstein-journals.org Progressive red-shifts in these absorption bands were observed with increasing π-conjugation. beilstein-journals.org

The photophysical properties of these compounds, such as fluorescence, are also of significant interest. For instance, some 1,3-phosphinoamines based on 2,1,3-benzothiadiazole (B189464) exhibit bright emissions, with fluorescence quantum yields reaching up to 93% in the solid state. nih.gov The emission properties can be influenced by factors such as the solvent polarity (solvatochromism) and molecular aggregation. nih.gov The study of benzoylgermane derivatives showed that electron-withdrawing groups led to red-shifted fluorescence compared to electron-donating groups. nih.gov

While specific UV-Vis and photophysical data for this compound are not detailed in the provided search results, the analysis of related systems indicates that it would likely exhibit absorption in the UV region, and its photophysical properties would be influenced by the bromo and methyl substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

For example, the crystal structure of dibenzo[b,d]bromol-5-ium nitrate revealed a dimeric structure with a square-planar geometry around the bromine centers. semanticscholar.org Single crystal X-ray analysis of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene confirmed the (R,R)-configuration of a chiral derivative and showed that the two independent molecules in the asymmetric unit differed primarily in the conformation of the cyclohexene (B86901) ring. semanticscholar.org

The analysis of a benzothiophene derivative, C8O–BTBT–OC8, showed temperature-induced polymorphism, where the material undergoes a reversible structural transition upon heating and cooling. ulb.ac.bersc.org This highlights the importance of X-ray crystallography in understanding the solid-state packing and its influence on material properties. Although a crystal structure for this compound is not available in the search results, X-ray diffraction would be the ultimate technique to confirm its molecular structure and packing in the solid state.

Interactive Data Table: Crystallographic Data for Related Benzothiophene Analogues

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Dibenzo[b,d]bromol-5-ium Nitrate--Dimeric structure with square-planar geometry at bromine centers. semanticscholar.org
(R,R)-N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide--Confirmed (R,R)-configuration; two independent molecules with different cyclohexene ring conformations. semanticscholar.org
C8O–BTBT–OC8--Exhibits temperature-induced polymorphism. ulb.ac.bersc.org

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

In the study of benzothieno-benzothiophene derivatives, scanning thermal microscopy was used to investigate the nanoscale thermal conductance of thin films. researchgate.netarxiv.orgrsc.org The out-of-plane thermal conductivity was found to be significant, with values of 0.63 ± 0.12 W m⁻¹ K⁻¹ for BTBT and 0.25 ± 0.13 W m⁻¹ K⁻¹ for C8-BTBT-C8. researchgate.netrsc.org Molecular dynamics calculations supported these experimental findings. researchgate.netarxiv.orgrsc.org

The thermal analysis of crude oils and their fractions using TGA and DSC at different heating rates revealed two main reaction regions, providing insights into their combustion behavior. grafiati.com While specific TGA or DSC data for this compound is not present in the search results, these techniques would be essential for characterizing its thermal properties, such as its melting point and decomposition temperature.

Computational and Theoretical Investigations of 5 Bromo 2,3 Dimethyl 1 Benzothiophene Chemistry

Quantum Chemical Calculations and Density Functional Theory (DFT)

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state of the molecule. nih.gov This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the structure. For 5-Bromo-2,3-dimethyl-1-benzothiophene, this would involve determining the precise spatial arrangement of the benzothiophene (B83047) core, the bromine atom, and the two methyl groups. Quantum chemical techniques are employed to find the configuration of minimum energy, representing the most stable form of the chemical structure. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govedu.krd

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.govedu.krd The analysis of FMOs is instrumental in explaining charge transfer interactions within the molecule. irjweb.com For benzothiophene derivatives, these calculations help predict their behavior in chemical reactions and their potential as materials for optoelectronic devices. utm.my

Below is a table illustrating typical HOMO-LUMO energy gaps for related thiophene (B33073) and benzothiophene compounds, as calculated by DFT methods, to provide context for the potential values for this compound.

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical Energy Gap (eV)
Benzodithiophene Isomers-5.30 to -6.07Not specified3.29 to 4.88
Thiophene Derivatives-5.53-0.834.70
Substituted Benzothiophenes-4.50 to -5.05-0.85 to -2.562.49 to 3.87

This table is generated based on data for related compounds and is for illustrative purposes. researchgate.netirjweb.comutm.my

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This information provides insight into the distribution of electrons and helps to understand the electrostatic properties of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule. irjweb.comresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov

Red and Yellow Regions : Indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. irjweb.comresearchgate.net These are often located around electronegative atoms like oxygen, nitrogen, or in this case, the sulfur and bromine atoms. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. irjweb.comnih.gov These are typically found around hydrogen atoms. nih.gov

Green Regions : Represent areas of neutral or near-zero potential. irjweb.com

MEP analysis is crucial for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge delocalization, electron density transfer between bonds (hyperconjugation), and the stability of the molecule arising from these interactions. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilizing energy associated with hyperconjugative effects. This analysis is key to understanding the subtle electronic effects that govern a molecule's structure and reactivity.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For benzothiophene derivatives, theoretical studies can map out the entire reaction pathway for processes such as synthesis or subsequent functionalization. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Various synthetic routes for benzothiophenes, including transition-metal-catalyzed reactions, electrophile-mediated cyclizations, and radical-induced annulations, have been proposed and can be investigated using these computational methods. researchgate.netrsc.org By modeling these pathways, researchers can gain a deeper understanding of the factors controlling reaction outcomes and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. pharmacophorejournal.com

For benzothiophene derivatives, QSAR studies have been conducted to explore their potential as various therapeutic agents, including antimicrobial, anticancer, and antimalarial agents. imist.matandfonline.comnih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set". pharmacophorejournal.com

The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecules' physicochemical properties. These can include steric, electronic, and hydrophobic parameters. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to develop the QSAR model. pharmacophorejournal.comimist.ma Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are also employed. nih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. tandfonline.comnih.gov

The table below summarizes the statistical quality of some QSAR models developed for benzothiophene derivatives, demonstrating their predictive power.

QSAR Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)
HQSARP. falciparum NMT Inhibitors0.830.980.81
CoMFAP. falciparum NMT Inhibitors0.780.970.86
CoMSIAEstrogen Receptor α Antagonists0.7280.992Not specified
CoMFAEstrogen Receptor α Degraders0.8500.996Not specified

This table is generated based on data from QSAR studies on various benzothiophene derivatives. tandfonline.comnih.govnih.gov

These QSAR studies have successfully identified key molecular features, such as polar interactions and hydrophobic fields, that are crucial for the biological activity and selectivity of benzothiophene derivatives. tandfonline.comnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of intermolecular interactions involving this compound. These simulations model the movement of atoms and molecules over time, providing detailed insights into the forces that govern molecular recognition, self-assembly, and bulk material properties. For a molecule like this compound, with its combination of an aromatic system, a halogen atom, and alkyl substituents, MD simulations can elucidate a complex interplay of non-covalent interactions.

To investigate these interactions, a typical MD simulation protocol would involve the following steps:

System Setup: A simulation box is constructed containing multiple molecules of this compound, either in a solvent to study solution-phase behavior or in a crystalline arrangement to understand solid-state properties.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like the one , force fields such as CHARMM or AMBER are commonly employed. nih.gov These force fields are parameterized to accurately model both bonded and non-bonded interactions.

Equilibration: The system is then subjected to a period of equilibration, during which the temperature and pressure are brought to the desired values and the system is allowed to relax to a stable state.

Production Run: Following equilibration, a production run is performed, and the trajectories of all atoms are saved at regular intervals. This trajectory file contains the raw data for all subsequent analysis.

Analysis of the MD trajectories can provide a wealth of information about the intermolecular interactions. Radial distribution functions can be calculated to determine the probability of finding a neighboring molecule at a certain distance, revealing the preferred intermolecular separations. The orientation of interacting molecules can also be analyzed to characterize the geometry of π-π stacking or the directionality of halogen bonds. Furthermore, the potential energy of the system can be decomposed to quantify the contributions of the different types of intermolecular forces. mdpi.com

The following interactive table provides a hypothetical representation of the kind of data that could be extracted from a molecular dynamics simulation of this compound in a non-polar solvent. Such data would be crucial for understanding the relative importance of different interaction motifs.

Interaction TypeAverage Distance (Å)Average Interaction Energy (kcal/mol)
π-π Stacking (Parallel Displaced)3.5 - 4.0-2.5 to -4.0
C-Br···S Halogen Bond3.0 - 3.5-1.0 to -2.0
CH···π Interactions3.8 - 4.5-0.5 to -1.5

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Specific values for this compound would require dedicated computational studies.

These simulations can also shed light on the dynamic behavior of these interactions. For instance, the lifetime of a particular intermolecular contact, such as a halogen bond, can be calculated, providing insight into the stability of these interactions. The collective motions of molecules can also be analyzed to understand phenomena such as the formation of molecular clusters or the diffusion of molecules within the system.

In essence, molecular dynamics simulations offer a detailed and dynamic picture of the intermolecular interactions of this compound, which is essential for the rational design of new materials with tailored properties. While experimental techniques can provide valuable information about the static structure of materials, MD simulations provide the crucial link between molecular structure and dynamic behavior.

Advanced Applications and Material Science Perspectives of Benzothiophene Derivatives

Organic Electronic and Optoelectronic Materials

The rigid, planar structure and electron-rich nature of the benzothiophene (B83047) system make it an excellent candidate for use in organic electronic and optoelectronic devices. The electronic properties can be precisely tuned by adding different functional groups to the core structure.

Charge Transport Characteristics in Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives are stars in the field of organic semiconductors, particularly in Organic Field-Effect Transistors (OFETs). The fused aromatic system provides good orbital overlap, which is essential for the efficient movement of charge carriers (holes or electrons). Materials based on Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (BTBT), a larger analogue, have demonstrated some of the highest charge carrier mobilities for organic p-type semiconductors. nih.gov

For 5-Bromo-2,3-dimethyl-1-benzothiophene, the substituents would play a critical role in charge transport. The two methyl groups (-CH₃) are electron-donating, which generally enhances p-type (hole) transport characteristics. They also influence the way molecules pack together in a solid film, a key factor for efficient charge transport. rsc.org The bromo (-Br) group is electron-withdrawing and can increase intermolecular interactions through halogen bonding, potentially promoting ordered stacking and facilitating charge transport between molecules. nih.gov While specific mobility data for this compound is not available, the table below illustrates the impact of different substituents on the hole mobility of various benzothiophene derivatives, providing a basis for its expected performance.

Table 1: Illustrative Charge Transport Characteristics of Substituted Benzothiophene Derivatives

Benzothiophene DerivativeSubstituent TypeReported Hole Mobility (cm²/Vs)Reference
Dialkyl-BTBTLong Alkyl Chains (Electron-Donating)> 10 nih.gov
Isatin-based BenzothiopheneElectron-Withdrawing Groupup to 0.024 nih.gov
Unsubstituted ThienoacenesNonep-type behavior acs.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs and OPVs, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical. Benzothiophene derivatives are frequently used as building blocks to construct materials with tailored HOMO/LUMO levels for efficient charge injection, transport, and light emission or absorption. acs.org

The introduction of substituents on the benzothiophene core allows for fine-tuning of these energy levels. The electron-donating methyl groups in this compound would raise the HOMO level, while the electron-withdrawing bromo group would lower both the HOMO and LUMO levels. acs.org This ability to modulate electronic properties makes it a potentially valuable component in the design of new host materials for OLEDs or as part of a donor-acceptor system in OPVs. acs.org

Design Principles for Enhanced Electronic Properties in Substituted Benzothiophenes

The design of high-performance organic electronic materials based on benzothiophene hinges on several key principles:

Planarity and π-Conjugation: A planar molecular structure is crucial for maximizing π-orbital overlap, which facilitates intramolecular charge delocalization and intermolecular charge transport. The benzothiophene core is inherently planar. nih.gov

Intermolecular Interactions: Controlling how molecules arrange themselves in the solid state is vital. Substituents like alkyl chains can improve solubility and influence molecular packing, while atoms like bromine can introduce specific, directional interactions (e.g., halogen bonding) that can lead to more ordered crystalline structures. nih.govnih.gov

Energy Level Tuning: As discussed, electron-donating and electron-withdrawing groups are used to adjust the HOMO and LUMO energy levels to match the requirements of a specific device (OLED, OPV, etc.). acs.org

Synthetic Accessibility: The bromine atom in this compound provides a reactive site for further chemical modification, such as cross-coupling reactions. This allows for the straightforward synthesis of more complex, extended π-conjugated systems with enhanced electronic properties. organic-chemistry.org

Building Blocks for Complex π-Conjugated Systems and Polymeric Materials

The development of π-conjugated polymers is a major focus of materials science, as these materials combine the electronic properties of semiconductors with the processing advantages of plastics. This compound is an excellent candidate as a monomer for creating such polymers.

The key to its utility is the bromine atom at the 5-position. This halogen serves as a "handle" for modern cross-coupling reactions, most notably the Suzuki and Stille reactions. acs.orgnih.gov In these reactions, a palladium catalyst is used to form a new carbon-carbon bond between the benzothiophene unit and another aromatic building block. By reacting this compound with a di-functionalized comonomer, chemists can synthesize well-defined, high-molecular-weight polymers. The resulting polymers would incorporate the desirable electronic characteristics of the benzothiophene unit into a larger macromolecular structure. The methyl groups would contribute to the polymer's solubility, which is a critical factor for solution-based processing into thin films for electronic devices. rsc.org

Exploration as Scaffolds in Chemical Biology and Medicinal Chemistry Research

The benzothiophene nucleus is recognized by medicinal chemists as a "privileged scaffold". nih.govnih.gov This means that this particular molecular structure is found in a variety of compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.gov

Therefore, this compound represents a valuable starting point for drug discovery programs. It can be used as a core scaffold upon which a library of new compounds is built. The bromine atom is particularly useful here, as it allows for late-stage functionalization. acs.org This enables chemists to systematically introduce different chemical groups at the 5-position and study the resulting structure-activity relationships (SAR), which is the process of correlating chemical structure with biological activity to optimize a drug candidate.

Utilization as Chemical Tools and Synthons in Organic Synthesis

Beyond its direct applications, this compound is a versatile synthon, or building block, for organic synthesis. The bromine atom allows it to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity makes the compound a valuable tool for constructing complex molecular architectures. By choosing the appropriate reaction conditions and coupling partner, a chemist can selectively introduce new functional groups or larger molecular fragments at the 5-position of the benzothiophene core.

Table 2: Synthetic Utility of the Bromo-Substituent in Benzothiophenes

Reaction TypeCatalyst/ReagentsBond FormedApplication
Suzuki CouplingPd catalyst, Boronic acid/esterCarbon-Carbon (Aryl)Synthesis of biaryls, conjugated polymers nih.gov
Sonogashira CouplingPd/Cu catalyst, Terminal alkyneCarbon-Carbon (Alkynyl)Creation of rigid, linear structures rsc.org
Heck CouplingPd catalyst, AlkeneCarbon-Carbon (Alkenyl)Synthesis of stilbene-like compounds
Buchwald-Hartwig AminationPd catalyst, AmineCarbon-NitrogenIntroduction of nitrogen-containing groups
C-H ArylationPd catalyst, AreneCarbon-Carbon (Aryl)Direct coupling without pre-functionalization organic-chemistry.org

This synthetic flexibility allows this compound to serve as a key intermediate in the synthesis of new materials for electronics, complex molecules for medicinal research, and other fine chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.